molecular formula C8H9ClN2O3S B12001800 4-Chloro-N-(methylcarbamoyl)benzene-1-sulfonamide CAS No. 52102-43-9

4-Chloro-N-(methylcarbamoyl)benzene-1-sulfonamide

Cat. No.: B12001800
CAS No.: 52102-43-9
M. Wt: 248.69 g/mol
InChI Key: UILWTRPTZSLBBP-UHFFFAOYSA-N
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Description

1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene is a chemical compound with the molecular formula C8H9ClN2O3S and a molecular weight of 248.69 g/mol . This compound is known for its unique structure, which includes a chloro-substituted benzene ring and a sulfonyl group attached to a methylamino carbonyl moiety.

Preparation Methods

The synthesis of 1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene typically involves multiple steps. One common synthetic route includes the reaction of 1-chloro-4-nitrobenzene with methylamine to form 1-chloro-4-(methylamino)benzene. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl group, followed by a reaction with phosgene to form the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

CAS No.

52102-43-9

Molecular Formula

C8H9ClN2O3S

Molecular Weight

248.69 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-methylurea

InChI

InChI=1S/C8H9ClN2O3S/c1-10-8(12)11-15(13,14)7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12)

InChI Key

UILWTRPTZSLBBP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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